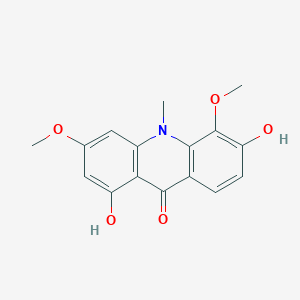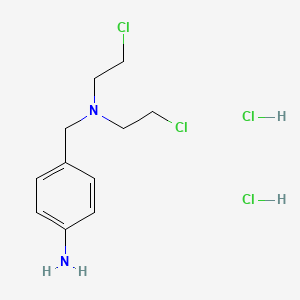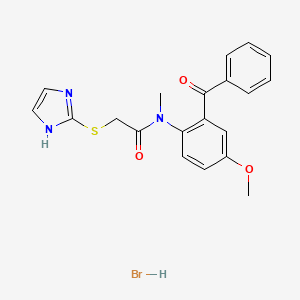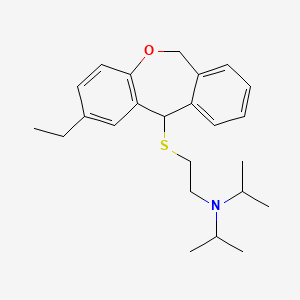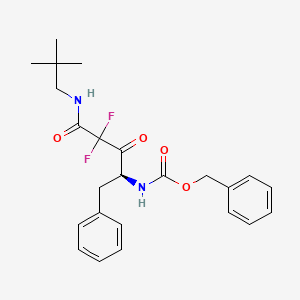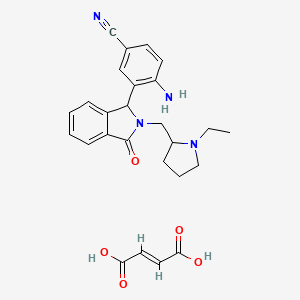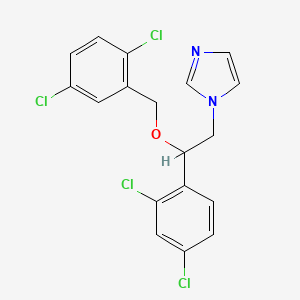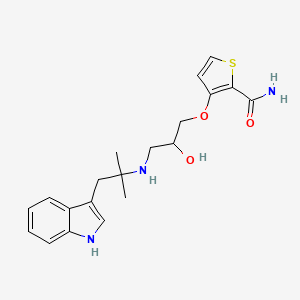
1-(2-(2,3'-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure comprises a benzhydryloxy group, a piperazine ring, and a dioxalate moiety, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate typically involves multiple steps. The process begins with the preparation of the benzhydryloxy intermediate, followed by its reaction with ethyl piperazine under controlled conditions. The final step involves the formation of the dioxalate salt through a reaction with oxalic acid. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the same synthetic steps but is optimized for large-scale production. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine hydrochloride
- 1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine sulfate
Uniqueness
1-(2-(2,3’-Dichlorobenzhydryloxy)ethyl)-4-methylpiperazine dioxalate is unique due to its specific dioxalate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
126517-35-9 |
|---|---|
Molekularformel |
C24H28Cl2N2O9 |
Molekulargewicht |
559.4 g/mol |
IUPAC-Name |
1-[2-[(2-chlorophenyl)-(3-chlorophenyl)methoxy]ethyl]-4-methylpiperazine;oxalic acid |
InChI |
InChI=1S/C20H24Cl2N2O.2C2H2O4/c1-23-9-11-24(12-10-23)13-14-25-20(16-5-4-6-17(21)15-16)18-7-2-3-8-19(18)22;2*3-1(4)2(5)6/h2-8,15,20H,9-14H2,1H3;2*(H,3,4)(H,5,6) |
InChI-Schlüssel |
HLVWICNKEVWTOG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCOC(C2=CC(=CC=C2)Cl)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
